molecular formula C16H13F3N6O2 B10930756 [7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](furan-2-yl)methanone

[7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](furan-2-yl)methanone

Cat. No.: B10930756
M. Wt: 378.31 g/mol
InChI Key: SNEJQZZGZZKGPE-UHFFFAOYSA-N
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Description

7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE is a complex organic compound with a unique structure that combines pyrazole, triazolopyrimidine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and triazolopyrimidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include trifluoromethylating agents, pyrazole derivatives, and furan-based compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates and hazardous reagents. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, 7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE may be explored for its potential as a drug candidate. Its unique structure could provide a basis for developing new treatments for various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H13F3N6O2

Molecular Weight

378.31 g/mol

IUPAC Name

[7-(1,5-dimethylpyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C16H13F3N6O2/c1-8-9(6-21-24(8)2)12-11(13(26)10-4-3-5-27-10)14(16(17,18)19)23-15-20-7-22-25(12)15/h3-7,12H,1-2H3,(H,20,22,23)

InChI Key

SNEJQZZGZZKGPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2C(=C(NC3=NC=NN23)C(F)(F)F)C(=O)C4=CC=CO4

Origin of Product

United States

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